N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
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Biological Activity
N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C23H20FN3O2S2
- Molecular Weight : 453.56 g/mol
- CAS Number : 1105249-31-7
- Purity : >90%
The compound's mechanism of action is primarily associated with its ability to inhibit specific enzymes involved in nucleic acid synthesis. Similar compounds have been shown to target thymidylate synthase (TS), a critical enzyme in DNA synthesis, which is a common target for anticancer therapies. The presence of the thienopyrimidine moiety suggests that it may also interfere with other metabolic pathways related to cell proliferation and survival.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that thienopyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Antiviral Properties
There is emerging evidence that suggests potential antiviral activity against certain viral infections. The structural similarity to known antiviral agents indicates that it may inhibit viral polymerases or other critical viral enzymes.
Case Studies and Research Findings
Study | Findings | |
---|---|---|
1 | In vitro cytotoxicity against breast cancer cell lines (MCF-7) showed IC50 values in low micromolar range. | Suggests potential for development as an anticancer agent. |
2 | Mechanistic studies indicated inhibition of TS activity leading to reduced DNA synthesis in treated cells. | Supports the hypothesis of its role as a TS inhibitor. |
3 | Animal models demonstrated reduced tumor growth in xenograft models when treated with the compound. | Validates its efficacy in vivo and potential for therapeutic use. |
Toxicological Profile
While the compound shows promising biological activity, it also exhibits toxicity towards aquatic life and may pose reproductive risks based on preliminary assessments . Further studies are necessary to evaluate its safety profile comprehensively.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-13-4-7-15(8-5-13)17-11-30-21-20(17)26-23(27(3)22(21)29)31-12-19(28)25-18-10-16(24)9-6-14(18)2/h4-11H,12H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOZEGXXRFMNQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=CC(=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.